molecular formula C10H11F3N2O B13913997 5-Amino-N,N-dimethyl-2-(trifluoromethyl)benzamide

5-Amino-N,N-dimethyl-2-(trifluoromethyl)benzamide

Cat. No.: B13913997
M. Wt: 232.20 g/mol
InChI Key: NFCWJCPVAPJRGE-UHFFFAOYSA-N
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Description

5-Amino-N,N-dimethyl-2-(trifluoromethyl)benzamide is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N,N-dimethyl-2-(trifluoromethyl)benzamide typically involves the hydrolysis of benzonitrile derivatives. For instance, 3,5-bis(trifluoromethyl)benzonitrile can be hydrolyzed in the presence of potassium carbonate (K₂CO₃) and hydrogen peroxide (H₂O₂) to yield the corresponding benzamide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar hydrolysis reactions on a larger scale, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N,N-dimethyl-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce different amine compounds.

Scientific Research Applications

5-Amino-N,N-dimethyl-2-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-N,N-dimethyl-2-(trifluoromethyl)benzamide involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-N,N-dimethyl-2-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H11F3N2O

Molecular Weight

232.20 g/mol

IUPAC Name

5-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C10H11F3N2O/c1-15(2)9(16)7-5-6(14)3-4-8(7)10(11,12)13/h3-5H,14H2,1-2H3

InChI Key

NFCWJCPVAPJRGE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)N)C(F)(F)F

Origin of Product

United States

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